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Compound of Interest

Compound Name: E-Ceftizoxime Sodium Salt

CAS No.: 97164-53-9

Cat. No.: B601400 Get Quote

Executive Summary
Ceftizoxime is a third-generation cephalosporin antibiotic distinguished by its syn-methoxyimino

side chain, which confers stability against

-lactamases. However, its purity analysis presents distinct chromatographic challenges: the
separation of the active Z-isomer from the inactive E-isomer, the resolution of hydrolysis
degradation products, and the management of its zwitterionic nature.

This guide provides two distinct protocols:

Protocol A (QC "Workhorse"): A robust, isocratic HPLC method based on pharmacopoeial

standards (USP), optimized for routine lot release and potency assay.

Protocol B (R&D/Stability): A high-resolution gradient UHPLC method compatible with Mass

Spectrometry (MS), designed for impurity profiling, stress testing, and degradation pathway

elucidation.

Chemical Context & Separation Strategy
The Isomer Challenge
Ceftizoxime exists as geometric isomers around the oxime double bond.
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Z-isomer (syn): The biologically active form.[1] The methoxy group and the amide carbonyl

are on the same side, allowing for intramolecular hydrogen bonding.

E-isomer (anti): The inactive impurity. It lacks the compact structure of the Z-isomer, leading

to different retention behavior on C18 phases.

Mechanism of Separation
Why pH 3.6? Ceftizoxime contains both a carboxylic acid moiety (pKa ~2.8) and an

aminothiazole ring (pKa ~4.5).

At pH > 6.0: The molecule is fully ionized (carboxylate anion), leading to poor retention on

hydrophobic C18 columns and "breakthrough" peaks.

At pH 3.6 (Target): The carboxylic acid is partially protonated (neutralized), increasing

hydrophobic interaction with the stationary phase. The aminothiazole remains protonated,

but the overall lipophilicity is sufficient for retention. Citrate/Phosphate buffers are chosen for

their high buffering capacity in this range, ensuring peak shape symmetry.

Decision Matrix: Method Selection
Before beginning, select the protocol that matches your analytical goal.

Select Analytical Goal

Routine QC / Potency

Impurity Profiling / Stability

Protocol A: Isocratic HPLC
(Citrate/Phosphate Buffer)

High Robustness

Protocol B: Gradient UHPLC
(Formic Acid/MS Compatible)

High Sensitivity

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate chromatographic strategy.

Protocol A: The QC "Workhorse" (Modified USP)
Best for: Routine Assay, Content Uniformity, Z/E Isomer Ratio.
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This method utilizes a robust buffering system to lock the ionization state of Ceftizoxime,

ensuring reproducible retention times across different column batches.

Reagents & Materials
Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or

Waters Symmetry).

Solvents: HPLC Grade Acetonitrile (ACN), Water.

Buffer Reagents: Citric Acid Monohydrate, Dibasic Sodium Phosphate (

).[2]

Mobile Phase Preparation
The dual-buffer system is critical for maintaining pH 3.6 stability.

Buffer Solution (pH 3.6):

Dissolve 1.42 g of Citric Acid Monohydrate and 1.73 g of Dibasic Sodium Phosphate in

1000 mL of HPLC-grade water.

Note: Do not adjust pH with strong acid/base if weights are precise; the buffer capacity is

designed to self-adjust. If necessary, adjust with Phosphoric Acid.

Mobile Phase:

Mix Buffer Solution : Acetonitrile in a 90:10 (v/v) ratio.

Filter through a 0.45 µm Nylon membrane and degas.

Instrument Parameters[4][5]
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Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 10 - 20 µL

Column Temp 25°C (Ambient)

Detection UV @ 254 nm

Run Time 15 minutes (Isocratic)

System Suitability Criteria
Run a Standard Solution (1 mg/mL Ceftizoxime RS) 5 times.

Tailing Factor (T): NMT 1.5 (Critical for purity calculations).

RSD of Area: NMT 1.0%.[3]

Theoretical Plates (N): NLT 2000.

Resolution (R): If E-isomer is present, R > 2.0 between E and Z isomers.

Protocol B: High-Resolution Stability-Indicating
(UHPLC)
Best for: Degradation Studies, Unknown Impurity ID, LC-MS.

This method replaces non-volatile phosphate buffers with volatile formate buffers, allowing for

coupling with Mass Spectrometry and providing gradient capability to elute hydrophobic

degradation products.

Reagents & Materials
Column: C18 UHPLC Column, 2.1 mm x 100 mm, 1.7 µm or 2.7 µm Core-Shell (e.g., Kinetex

C18 or Acquity BEH).

Mobile Phase A: 0.1% Formic Acid in Water (v/v).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile
A shallow gradient is required to separate the polar hydrolytic degradants from the main peak.

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

2.0 95 5
Isocratic Hold (Polar

Impurities)

12.0 70 30 Linear Gradient

15.0 10 90 Wash Step

17.0 10 90 Hold

17.1 95 5 Re-equilibration

20.0 95 5 End

Detection Strategy
UV: 254 nm (Primary), 270 nm (Secondary for specific degradants).

MS Parameters (Optional):

Source: ESI Positive Mode.[4]

Scan Range: 100 – 800 m/z.

Target Ions: [M+H]+ = 384.04 (Ceftizoxime).

Impurity Profiling & Troubleshooting
Common Impurities
When analyzing stability samples, expect the following peaks:
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Relative Retention (RRT) Identity Origin

~0.85 7-ACA Derivative Hydrolysis of C3 side chain

1.00 Ceftizoxime (Z-isomer) API

~1.2 - 1.4 E-isomer (Anti-isomer)
Photo-degradation / Synthesis

byproduct

> 1.5 Open-ring Lactams Hydrolysis (High pH stress)

Troubleshooting Guide
Issue: Peak Tailing (> 1.5)

Cause: Metal chelation by the thiazole ring or secondary interactions with residual silanols.

Fix: Ensure the column is "End-capped". For Protocol A, adding 10mM Triethylamine (TEA)

to the buffer (adjust pH back to 3.6) can mask silanols, though this is not standard USP.

Issue: Split Peaks

Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting at 5%

ACN mobile phase causes precipitation or focusing issues.

Fix: Dissolve sample in Mobile Phase A or Water:ACN (90:10).

Workflow Visualization
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Chromatography

Sample Preparation
(1 mg/mL in Mobile Phase)

Filtration
(0.22 µm PVDF/Nylon)

Injection (10 µL)

Separation
(C18 Column)

Detection
(UV 254nm)

Data Analysis

Check System Suitability
(Tailing < 1.5, N > 2000)

Validation
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Figure 2: Step-by-step analytical workflow from sample preparation to data validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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